2-fluoro-3-(hydroxymethyl)phenylboronic acid
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Overview
Description
2-Fluoro-3-hydroxymethylphenylboronic acid is a chemical compound with the CAS Number: 1256355-08-4 . It has a molecular weight of 169.95 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-hydroxymethylphenylboronic acid is1S/C7H8BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10-12H,4H2
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
2-Fluoro-3-hydroxymethylphenylboronic acid is a solid at ambient temperature . It has a molecular weight of 169.95 .Scientific Research Applications
Organic Synthesis
2-Fluoro-3-hydroxymethylphenylboronic acid is utilized in the synthesis of complex molecules due to its unique reactivity and stability. The compound's ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryls, which are core structures in many pharmaceuticals and organic materials. For instance, it serves as a key intermediate in the synthesis of fluorinated biphenyl compounds, highlighting its utility in creating molecules with enhanced properties, such as increased metabolic stability or altered physicochemical characteristics. This reactivity extends its application in developing novel materials and therapeutic agents (Yanan Qiu et al., 2009).
Biosensor Development
The selectivity of phenylboronic acid derivatives toward diol-containing biomolecules makes 2-Fluoro-3-hydroxymethylphenylboronic acid a promising candidate for biosensor development. This compound, along with its derivatives, is explored for constructing electrochemical glucose sensors and glycoprotein detectors. The ability to form stable complexes with sugars and other diol-containing biomolecules allows for the selective detection of these compounds, which is crucial for medical diagnostics and monitoring. Specifically, phenylboronic acid-based sensors are being developed to monitor glucose levels in diabetic patients, providing a less invasive and more responsive method compared to traditional enzyme-based sensors (J. Anzai, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-3-Hydroxymethylphenylboronic Acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two electronically divergent processes with the metal catalyst . The first process is the oxidative addition , which occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . The second process is transmetalation , which occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and are often the basis of the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at ambient temperature . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of the action of 2-Fluoro-3-Hydroxymethylphenylboronic Acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 2-Fluoro-3-Hydroxymethylphenylboronic Acid can be influenced by environmental factors. For example, certain boronic acids, such as cyclobutylboronic acid, decompose in air . .
Properties
IUPAC Name |
[2-fluoro-3-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10-12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRSTADGYIZFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CO)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681712 |
Source
|
Record name | [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-08-4 |
Source
|
Record name | [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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